4-(Aminomethyl)-2-chloroaniline
Description
Significance of 4-(Aminomethyl)-2-chloroaniline as a Research Subject
The significance of this compound in the research sphere stems directly from its chemical structure. The presence of multiple, distinct reactive sites on a single, relatively simple scaffold allows for selective chemical transformations. The primary aromatic amine can undergo a wide range of reactions, including diazotization, acylation, and alkylation. google.com Simultaneously, the benzylic amine of the aminomethyl group offers a different flavor of reactivity, often used in the formation of amides, imines, or as a nucleophile in substitution reactions.
The chlorine atom further enhances the synthetic utility of the molecule. It acts as a leaving group in nucleophilic aromatic substitution reactions or can be used to influence the electronic properties and reactivity of the aromatic ring. afit.edu This substituent also plays a crucial role in modern synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The strategic placement of these groups makes this compound a potentially key intermediate in the synthesis of novel pharmaceutical agents and functional materials where precise control over molecular shape and electronics is paramount. While specific, large-scale applications are still emerging, its availability as a research chemical allows for its exploration in the synthesis of new chemical entities. bldpharm.commolport.com
Overview of Aromatic Amines and Chlorinated Derivatives in Synthetic Chemistry
Aromatic amines, with aniline (B41778) as the parent compound, are a cornerstone of chemical synthesis. tohoku.ac.jpeurekalert.org They are fundamental precursors in the manufacturing of a vast range of commercial products, including pharmaceuticals, agrochemicals, and dyes. eurekalert.org The amino group strongly activates the aromatic ring towards electrophilic substitution, typically directing incoming groups to the ortho and para positions. tohoku.ac.jp However, advanced synthetic methods, including the use of directing groups and transition-metal catalysis, have been developed to achieve functionalization at the less-reactive meta position, highlighting the ongoing effort to control selectivity in aniline chemistry. tohoku.ac.jpnih.gov
Chlorinated aromatic compounds are equally vital in the chemical industry. The introduction of chlorine onto an aromatic ring is a critical synthetic transformation, as the resulting compounds are versatile starting materials. afit.edu Halogenated intermediates are frequently employed in cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for constructing complex organic molecules. The presence of a chlorine atom can also modulate the biological activity and physical properties of a molecule, such as its lipophilicity and metabolic stability, which is a key consideration in drug design. The combination of both an aniline moiety and a chlorine atom in a single molecule, as seen in this compound, thus provides chemists with a powerful and adaptable tool for innovation in both medicinal and materials science. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 263713-33-3 | achemblock.commolport.comchemsrc.com |
| Molecular Formula | C7H9ClN2 | achemblock.commolport.comchemsrc.com |
| Molecular Weight | 156.61 g/mol | achemblock.commolport.comchemsrc.com |
| IUPAC Name | This compound | achemblock.com |
| Purity | Typically ≥95% | achemblock.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKADWWBTPJFZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263713-33-3 | |
| Record name | 4-(aminomethyl)-2-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Aminomethyl 2 Chloroaniline
Established Synthetic Routes to 4-(Aminomethyl)-2-chloroaniline
Traditional methods for synthesizing this compound rely on well-documented, robust chemical transformations. These routes often involve the sequential modification of functional groups on a substituted benzene (B151609) core.
Reductive amination is a powerful method for forming amines from carbonyl compounds or their equivalents. nih.gov In the context of synthesizing this compound, this strategy typically begins with a precursor molecule containing a nitro group, which is ultimately reduced to the aniline (B41778), and a carbonyl or nitrile group, which is transformed into the aminomethyl moiety.
A plausible starting material for this route is 2-chloro-5-nitrobenzaldehyde . In this process, the aldehyde group reacts with ammonia (B1221849) to form an intermediate imine. Simultaneously or in a subsequent step, both the imine and the nitro group are reduced. This dual reduction is often accomplished using catalytic hydrogenation with catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. nih.gov
Alternatively, 2-chloro-5-nitrobenzonitrile can serve as a precursor. The reduction of a nitrile group to a primary amine and a nitro group to an aniline can be achieved in a single pot using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more commonly, through catalytic hydrogenation.
Table 1: Reductive Amination Precursors and Reagents
| Starting Material | Key Functional Groups | Typical Reagents | Intermediate |
| 2-Chloro-5-nitrobenzaldehyde | Aldehyde, Nitro | H₂, Pd/C, NH₃ | Imine |
| 2-Chloro-5-nitrobenzonitrile | Nitrile, Nitro | H₂, Raney Nickel or LiAlH₄ | N/A |
This approach centers on the reduction of a nitro group as the key step to install the aniline functionality. The starting material is a nitrochlorobenzene derivative that already possesses the aminomethyl group or a direct precursor to it. A common and direct precursor is 2-chloro-5-nitrobenzonitrile .
The critical transformation is the simultaneous reduction of both the nitro and nitrile functions. A classic and effective method for nitro group reduction involves the use of metals in acidic media, such as iron filings in the presence of acetic or hydrochloric acid. google.com This method is often chemoselective but can be adapted to reduce both groups under specific conditions.
Catalytic hydrogenation is a cleaner and widely used alternative. Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under hydrogen pressure, both the aromatic nitro group and the nitrile can be reduced to their respective amines, yielding the final product, this compound, in a single, efficient step.
Aminomethylation involves the introduction of an aminomethyl group (-CH₂NH₂) onto a molecule. The Mannich reaction is a classic example of this type of transformation. bch.ro For the synthesis of this compound, this approach would start with 2-chloroaniline (B154045) .
In a typical Mannich-type reaction, 2-chloroaniline would be treated with formaldehyde (B43269) and a source of ammonia. bch.ro The aniline's amino group activates the aromatic ring, directing the electrophilic substitution to the para position due to steric hindrance from the chlorine atom at the ortho position. The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and ammonia, which then attacks the electron-rich aromatic ring of 2-chloroaniline to form the C-C bond, thereby installing the aminomethyl group at the position para to the existing amine.
Advanced and Novel Synthetic Approaches to this compound and Related Structures
Recent advances in organic synthesis have introduced more sophisticated and efficient methods for constructing complex molecules. These include multi-component reactions and advanced catalytic protocols that offer improvements in atom economy, step efficiency, and sustainability.
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of each reactant. tcichemicals.comnih.gov This approach is highly efficient, reducing the number of synthetic steps and purification procedures. tcichemicals.com While a specific MCR for this compound is not prominently documented, hypothetical pathways using established MCRs like the Petasis or Ugi reactions can be envisioned for creating structurally related substituted anilines. nih.gov
Modern catalysis offers a diverse toolkit for amine synthesis, characterized by high selectivity and mild reaction conditions.
Hydrogen Borrowing Catalysis : This elegant strategy uses alcohols as alkylating agents, with water as the only byproduct. nih.govcapes.gov.br A catalyst, typically based on iridium or ruthenium, temporarily "borrows" hydrogen from an alcohol to oxidize it to a reactive carbonyl compound. nih.gov This intermediate then undergoes reductive amination with an amine, and the catalyst returns the hydrogen to complete the cycle. To synthesize the target compound, a suitably substituted benzyl (B1604629) alcohol could be reacted with an ammonia source in a hydrogen-borrowing catalytic cycle.
Organocatalysis : This field employs small, metal-free organic molecules to catalyze chemical reactions. youtube.com A key application is asymmetric catalysis, which allows for the selective formation of one enantiomer of a chiral molecule. While the target molecule is achiral, organocatalysts can be used to facilitate specific bond formations under mild conditions. For instance, a chiral phosphoric acid could be paired with a metal catalyst in a reaction to produce enantioenriched amine products. nih.gov
Transition Metal Catalysis : This is a cornerstone of modern organic synthesis. acs.org
Cross-Coupling Reactions : The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. acs.org This could be used in a convergent synthesis to couple an aminomethyl-containing aryl halide with an ammonia equivalent. organic-chemistry.org Copper and nickel-based catalysts are also employed for similar amination reactions. thieme-connect.de
Catalytic C-H Amination : A cutting-edge strategy involves the direct functionalization of a C-H bond. acs.orgrsc.org Transition-metal catalysts, often based on iridium or rhodium, can enable the direct installation of an amino group onto an aromatic ring, bypassing the need for pre-functionalized starting materials like aryl halides.
Table 2: Advanced Catalytic Synthesis Approaches
| Catalytic Method | Catalyst Type | Description |
| Hydrogen Borrowing | Iridium, Ruthenium | Uses alcohols as alkylating agents for amines, generating water as the sole byproduct. nih.govcapes.gov.br |
| Organocatalysis | Chiral Phosphoric Acids, Proline | Uses small organic molecules to catalyze reactions, often with high stereoselectivity. nih.govyoutube.com |
| Transition Metal Catalysis | Palladium, Copper, Iridium | Enables powerful transformations like C-N cross-coupling and direct C-H amination. acs.orgorganic-chemistry.orgthieme-connect.de |
Continuous Flow Chemistry Applications in Synthesis
Continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, consistency, and scalability over traditional batch processing. While specific literature detailing the continuous flow synthesis of this compound is not extensively published, the principles and methodologies are well-established for structurally similar compounds, such as substituted benzylamines and other aromatic amines. researchgate.netmdpi.com These analogous syntheses provide a robust framework for its potential production using this technology.
The synthesis of aromatic amines and benzylamines in continuous flow often involves hydrogenation or other reduction reactions. researchgate.net For a compound like this compound, a potential continuous flow process could involve the catalytic hydrogenation of a suitable precursor, such as 2-chloro-4-nitrobenzonitrile (B1360291) or 2-chloro-4-nitrobenzylamine. In such a setup, a solution of the precursor would be pumped through a heated tube or column packed with a heterogeneous catalyst (e.g., Palladium on carbon, Pt/C). scholaris.ca The use of flow reactors allows for precise control over reaction parameters like temperature, pressure, and residence time, which can maximize yield and minimize the formation of impurities. mdpi.com
One of the key advantages of flow chemistry is the ability to safely handle hazardous reagents and intermediates. mdpi.com For instance, reactions involving high pressures of hydrogen gas are managed more safely in the small, controlled volume of a flow reactor compared to a large batch vessel. scholaris.ca Furthermore, multi-step syntheses can be telescoped, where the output from one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. researchgate.net This approach has been successfully used for complex biocatalytic cascades and could be adapted for the multi-step synthesis of the target molecule. researchgate.net
Research into the continuous flow synthesis of N-benzylhydroxylamine hydrochloride from benzyl chloride and hydroxylamine (B1172632) highlights the optimization of parameters like temperature, flow rate, and reagent stoichiometry to achieve high yields (75%) with short residence times (around 7 minutes). mdpi.com Similar optimization for the synthesis of this compound would be a critical step in developing a viable industrial process. The technology has also been applied to the generation of highly reactive intermediates like benzynes for the synthesis of functionalized biaryl compounds, demonstrating its versatility. rsc.orgbohrium.com
Precursors and Analogous Synthetic Pathways for Aromatic Amines
The synthesis of this compound relies on established pathways for the formation of aromatic amines. The most common and direct precursor strategy involves the reduction of a nitro group on the aromatic ring. chemistrystudent.comresearchgate.net This makes nitro-substituted aromatic compounds the most critical class of precursors for this synthesis.
A logical precursor for this compound would be a compound such as 2-chloro-4-nitrobenzylamine or 3-chloro-4-(aminomethyl)nitrobenzene . The synthesis would then proceed via the selective reduction of the nitro group to an amine. This transformation is a cornerstone of industrial organic synthesis. researchgate.netacs.org
Several methods exist for the reduction of aromatic nitro compounds:
Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts like palladium, platinum, or nickel on a carbon support (e.g., Pd/C). The reaction is typically carried out under hydrogen pressure. It is highly efficient and produces water as the only byproduct, making it a green chemistry approach. scholaris.caresearchgate.net
Metal-Acid Reduction: A classic laboratory and industrial method involves the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid (HCl). chemistrystudent.comresearchgate.net This method, known as the Béchamp reduction when using iron, is robust and effective. However, it generates significant amounts of metal sludge waste. researchgate.net The reaction proceeds by forming an ammonium (B1175870) salt in the acidic conditions, which is then neutralized with a base like sodium hydroxide (B78521) to yield the final amine. chemistrystudent.com
Other Reducing Agents: A variety of other reagents can be used for nitro reduction, offering different levels of chemoselectivity and milder reaction conditions. These include agents like samarium(0) metal, tetrahydroxydiboron, and zinc powder. organic-chemistry.org
The table below summarizes various researched conditions for the reduction of nitroarenes to anilines, which are directly analogous to the final step in synthesizing this compound from a nitro precursor.
| Catalyst/Reagent | Substrate Class | Solvent | Key Conditions | Yield |
| Iron Powder / HCl | Nitroarenes | Water | Béchamp reduction | High |
| Tin / Conc. HCl | Nitroarenes | N/A | Reflux | High |
| Pd/C | Nitroarenes | Methanol | Room Temperature, H₂ | High |
| Pd-Pt/modified GO | Nitroaromatic compounds | Methanol | 50 °C, H₂ | Excellent |
| Tetrahydroxydiboron | Nitro aromatics | Water | Room Temperature | Good |
This table presents generalized data from various sources on analogous reactions. chemistrystudent.comresearchgate.netorganic-chemistry.org
Another important precursor is 2-chloro-4-nitrotoluene . This compound can be halogenated on the methyl group to form 2-chloro-1-(bromomethyl)-4-nitrobenzene, which can then be converted to the aminomethyl group via reactions like the Gabriel synthesis or direct amination, followed by the reduction of the nitro group.
Furthermore, pathways starting from different precursors are also viable. For instance, the synthesis of 2-chloro-4-aminophenol involves the chlorination of 4-nitrophenol (B140041) followed by a reduction reaction using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com This highlights the modularity of synthetic strategies for substituted anilines.
Chemical Reactivity and Transformation of 4 Aminomethyl 2 Chloroaniline
Reaction Mechanisms Involving the Aromatic Amine Moiety
The primary aromatic amine is a versatile functional group that serves as a nucleophile and can be readily converted into other functionalities, most notably via diazotization. Its reactivity is modulated by the electron-withdrawing nature of the ortho-chlorine atom and the electron-donating character of the para-aminomethyl group.
As a primary amine, the aromatic amino group of 4-(Aminomethyl)-2-chloroaniline is nucleophilic and readily reacts with a variety of electrophiles. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. youtube.com
Common nucleophilic substitution reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-aryl amides. This reaction is often used to protect the amino group during other synthetic steps.
Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. youtube.com Reductive amination provides a more controlled method for N-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base (e.g., pyridine) affords the corresponding sulfonamide.
The nucleophilicity of the aromatic amine is somewhat reduced by the electron-withdrawing inductive effect of the ortho-chlorine substituent. However, this is counteracted by the electron-donating effect of the para-aminomethyl group, making the amine still sufficiently reactive for these transformations.
One of the most important transformations of primary aromatic amines is their conversion to diazonium salts. masterorganicchemistry.com This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). lkouniv.ac.inyoutube.com
The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. masterorganicchemistry.com This electrophile is then attacked by the nucleophilic nitrogen of the aromatic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt. masterorganicchemistry.comyoutube.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), making diazonium salts highly versatile synthetic intermediates. masterorganicchemistry.com
The diazonium salt of this compound can be used in a wide array of subsequent reactions to introduce various substituents onto the aromatic ring in place of the original amino group.
| Reaction Name | Reagent(s) | Product Substituent | Description |
|---|---|---|---|
| Sandmeyer Reaction | CuCl, CuBr, CuCN | -Cl, -Br, -CN | Replaces the diazonium group with a halide or cyanide. masterorganicchemistry.com |
| Schiemann Reaction | HBF₄ or HPF₆, then heat | -F | Used to introduce a fluorine atom onto the aromatic ring. |
| Gattermann Reaction | Cu powder + HBr/HCl | -Br, -Cl | Similar to the Sandmeyer reaction but often uses copper powder instead of copper(I) salts. |
| Replacement by Iodine | KI | -I | A straightforward method to introduce an iodine atom. |
| Replacement by Hydroxyl | H₂O, H₂SO₄, heat | -OH | Forms the corresponding phenol. |
| Replacement by Hydrogen (Deamination) | H₃PO₂ | -H | Removes the amino group from the ring. |
| Azo Coupling | Activated aromatic compound (e.g., phenol, aniline) | -N=N-Ar' | Forms brightly colored azo compounds, used as dyes. The diazonium ion acts as an electrophile. lkouniv.ac.in |
The aromatic amine of this compound can react with carbonyl compounds such as aldehydes and ketones. The primary reaction is the formation of an imine (or Schiff base) through nucleophilic addition to the carbonyl carbon, followed by the elimination of water. This reaction is typically acid-catalyzed.
Furthermore, anilines are known to participate in Mannich-type reactions. ijitee.org In a classic three-component Mannich reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound (like a ketone) react to form a β-amino carbonyl compound, also known as a Mannich base. ijitee.org In this context, this compound would serve as the amine component.
| Carbonyl Reactant(s) | Reaction Type | General Product Structure |
|---|---|---|
| Aldehyde or Ketone (R₂C=O) | Imine Formation | Aryl-N=CR₂ |
| Formaldehyde (B43269) + Ketone (e.g., Acetophenone) | Mannich Reaction | β-Amino ketone |
| Aldehyde or Ketone + Reducing Agent (e.g., NaBH₃CN) | Reductive Amination | Aryl-NH-CHR₂ (Secondary Amine) |
Reactivity of the Chlorinated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov
For an SNAr reaction to be facile, two main conditions must be met:
The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho and/or para to the leaving group. youtube.comyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
There must be a good leaving group (typically a halide) on the ring.
In the case of this compound, the chlorine atom is the leaving group. However, the substituents on the ring are an amino group (para to the chlorine) and an aminomethyl group (meta to the chlorine). Both of these groups are electron-donating in nature, which deactivates the ring toward nucleophilic attack. Electron-donating groups destabilize the negatively charged intermediate, making the activation energy for the reaction prohibitively high under normal conditions. youtube.com Therefore, direct nucleophilic aromatic substitution to replace the chlorine atom on this compound is generally not a viable reaction pathway.
Functionalization Strategies of this compound
Given the reactivity profile of the molecule, several functionalization strategies can be employed, targeting its different reactive sites.
Functionalization via the Aromatic Amine: This is the most versatile handle on the molecule. As detailed in Section 3.1, this group can be acylated or sulfonated for protection or modification. Crucially, its conversion to a diazonium salt opens up a vast range of synthetic possibilities, allowing the introduction of nearly any functional group at that position. masterorganicchemistry.comlkouniv.ac.in This is the primary strategy for modifying the C4 position of the ring.
Functionalization via the Aminomethyl Group: The primary benzylic amine of the aminomethyl group is also a reactive nucleophile. It will undergo many of the same reactions as the aromatic amine, such as acylation, alkylation, and reaction with carbonyls. Selective functionalization of one amine in the presence of the other would require careful control of reaction conditions or the use of protecting groups, exploiting the difference in basicity and nucleophilicity between the aromatic and benzylic amines.
Functionalization of the Aromatic Ring:
Via Diazonium Intermediates: As mentioned, this is the most effective method for introducing a wide variety of substituents at the position of the aromatic amine.
Electrophilic Aromatic Substitution (EAS): In contrast to the disfavored SNAr, the ring is highly activated towards electrophilic aromatic substitution due to the potent ortho, para-directing amino group and the ortho, para-directing aminomethyl group. Electrophiles would be directed to the positions ortho and para to the activating groups. The positions ortho to the powerful amino group (C3 and C5) are the most likely sites of substitution.
Metal-Catalyzed Cross-Coupling: The C-Cl bond, while unreactive to SNAr, can potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), although aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require specific catalyst systems.
Role of 4 Aminomethyl 2 Chloroaniline in Complex Organic Synthesis
4-(Aminomethyl)-2-chloroaniline as a Building Block in Heterocyclic Chemistry
This compound is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive primary amine, a nucleophilic aminomethyl group, and a halogenated benzene (B151609) ring, allows for diverse chemical transformations.
The presence of both an amino and an aminomethyl group on the aromatic ring of this compound makes it a suitable monomer for the synthesis of functionalized polymers. The amino groups can undergo polymerization reactions, such as condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. Furthermore, the chloro-substituent on the aniline (B41778) ring can influence the polymer's properties or serve as a site for further modification.
The general approach to synthesizing amino-functional polymers often involves the polymerization of monomers containing a protected amino group, followed by deprotection. For instance, styrenic copolymers of 4-chloromethyl styrene have been modified to incorporate phthalimide groups, which are then hydrolyzed to yield poly(4-aminomethyl styrene) asianpubs.orgresearchgate.netijcce.ac.irasianpubs.org. Similarly, this compound could be incorporated into polymer backbones, introducing both amino and chloro functionalities for further derivatization. The synthesis of polychloroanilines through oxidative chemical polymerization has also been reported, indicating another potential route for creating polymers from aniline-based monomers researchgate.net.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer/Reagent | Resulting Polymer Functionality |
|---|---|---|
| Polyamide | Dicarboxylic acid chloride | Amide linkages in the polymer backbone |
| Polyimine | Dialdehyde | Imine linkages, forming Schiff base polymers |
The nitrogen atoms of the amino and aminomethyl groups in this compound possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property allows the compound to function as a bidentate ligand in the synthesis of coordination complexes. These complexes, particularly with transition metals, can exhibit significant catalytic activity. The electronic properties of the ligand, influenced by the chloro-substituent, can be fine-tuned to modulate the catalytic performance of the metal center. An isomer, 2-(aminomethyl)-4-chloroaniline, has been noted for its use as an additive in the transition metal-catalyzed oxidation of benzyl (B1604629) amines biosynth.com.
Quinolines and their derivatives are an important class of heterocyclic compounds with a wide range of biological and pharmaceutical activities. Aniline derivatives are common precursors in many classical quinoline syntheses. For example, 2-(aminomethyl)-aniline can react with aromatic ketones under aerobic conditions to yield quinolines nih.gov. The isomer 2-(aminomethyl)-4-chloroaniline is also a known reagent for the synthesis of quinazoline derivatives biosynth.com. By analogy, this compound can serve as a key intermediate in the synthesis of substituted quinolines. The general strategy involves the condensation of the aniline derivative with a compound containing a three-carbon chain that can form the second ring of the quinoline system.
Table 2: Representative Quinoline Synthesis Strategies
| Synthesis Name | Reactants with Aniline Derivative | General Product |
|---|---|---|
| Friedländer Synthesis | A β-dicarbonyl compound | Substituted quinoline |
| Combes quinoline synthesis | A β-diketone | Substituted quinoline |
The reaction of anilines with two distinct amino acids has also been reported as a novel method for synthesizing functionalized quinolines organic-chemistry.org. Given its structure, this compound is a suitable starting material for producing quinolines with specific substitution patterns.
Benzothiazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The synthesis of benzothiazoles often involves the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative. Alternatively, substituted anilines can be used as starting materials. For instance, substituted aromatic primary amines can react with ammonium (B1175870) thiocyanate and bromine in glacial acetic acid to form 2-aminobenzothiazoles .
By analogy to the synthesis of other benzothiazole derivatives from substituted anilines, this compound can be envisioned as a precursor for the synthesis of 6-(aminomethyl)-4-chloro-2-substituted-benzothiazoles tsijournals.comijper.orgnih.govamazonaws.comresearchgate.net. The aniline nitrogen and the adjacent carbon atom of the benzene ring, along with an external sulfur source, would form the thiazole ring. The aminomethyl and chloro groups would remain as substituents on the benzothiazole core, available for further functionalization.
Application in Advanced Catalytic Systems
The unique electronic and structural features of this compound make it a promising candidate for use in advanced catalytic systems, particularly as a ligand for transition metal catalysts.
As mentioned, the isomer 2-(aminomethyl)-4-chloroaniline has been utilized as an additive in the transition metal-catalyzed oxidation of benzyl amines biosynth.com. This suggests that this compound can also act as a ligand in similar catalytic processes. The oxidation of benzyl amines to the corresponding amides is a fundamentally important transformation in organic synthesis. The use of transition metal catalysts, such as those based on zinc or iron, in combination with an oxidant like tert-butyl hydroperoxide (TBHP), has been shown to be effective for this conversion researchgate.net.
In such a system, this compound would coordinate to the metal center through its two nitrogen atoms, forming a chelate complex. This coordination can enhance the catalytic activity and selectivity of the metal by modifying its electronic environment and steric properties. The electron-withdrawing nature of the chlorine atom can influence the Lewis acidity of the metal center, which in turn can affect the rate and mechanism of the oxidation reaction.
Table 3: Components of a Potential Catalytic System for Benzyl Amine Oxidation
| Component | Example | Role in the Reaction |
|---|---|---|
| Catalyst | ZnBr₂ or FeCl₃ | Lewis acid to activate the amine |
| Ligand | This compound | Modulates catalyst activity and stability |
| Substrate | Benzyl amine | Reactant to be oxidized |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | Provides the oxygen atom for the amide |
The development of such catalytic systems is of great interest for the efficient and selective synthesis of amides from readily available amines.
Design of Catalytic Species and Optimization
Currently, there is a notable absence of specific, detailed research findings in peer-reviewed literature that exclusively focus on the role of this compound in the design and optimization of catalytic species. However, by examining the functional groups present in the molecule—a primary aromatic amine, a benzylic primary amine, and a chloro substituent on the aromatic ring—we can infer its potential applications in catalyst design based on established principles in organic and organometallic chemistry.
The structural features of this compound suggest its primary utility as a ligand in the formation of transition metal complexes that can function as catalysts. The two amine groups, the aniline amine and the aminomethyl amine, can act as Lewis bases, donating their lone pairs of electrons to a metal center. This coordination can influence the electronic properties and steric environment of the metal, thereby tuning its catalytic activity and selectivity.
Potential Roles in Catalyst Design:
Bidentate Ligand Formation: The aniline and aminomethyl groups are positioned in a way that could allow them to act as a bidentate ligand, chelating to a metal center. This chelation effect often leads to more stable and well-defined catalytic species. The resulting metallacycle's size and conformation would be crucial in determining the catalyst's properties.
Modulation of Electronic Effects: The chloro-substituent on the aniline ring is an electron-withdrawing group. Its presence can modulate the electron density on the aromatic ring and, consequently, on the coordinating aniline nitrogen. This electronic tuning can impact the metal center's reactivity, influencing its oxidative addition and reductive elimination steps in a catalytic cycle.
Steric Hindrance and Selectivity: The aminomethyl group and the chloro atom introduce steric bulk around the aniline core. This steric hindrance can play a significant role in controlling the selectivity of a catalytic reaction, for instance, by favoring the formation of a particular stereoisomer in asymmetric catalysis.
Optimization of Catalytic Species:
The optimization of catalysts derived from this compound would involve systematic modifications to its structure and the reaction conditions. Key parameters for optimization could include:
Variation of the Metal Center: The choice of the transition metal (e.g., palladium, rhodium, iridium) would be a primary factor in defining the catalyst's activity for a specific transformation.
Modification of the Ligand Backbone: Synthetic alterations to the this compound scaffold, such as the introduction of different substituents on the aromatic ring or the amine groups, could be explored to fine-tune the catalyst's performance.
Reaction Conditions: Optimization of temperature, pressure, solvent, and the use of co-catalysts or additives would be essential to maximize the efficiency and selectivity of the catalytic system.
A related isomer, 2-(aminomethyl)-4-chloroaniline, has been reported as an additive in the transition metal-catalyzed oxidation of benzyl amines and as a reagent in the synthesis of quinazoline derivatives biosynth.com. This suggests that aminomethyl-chloroaniline structures can indeed participate in and influence catalytic organic transformations. While direct evidence for this compound is lacking, the principles of ligand design and catalyst optimization provide a framework for its potential exploration in the development of novel catalytic systems.
Theoretical and Computational Investigations of 4 Aminomethyl 2 Chloroaniline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular properties and reactivity of organic compounds.
Geometry Optimization: The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation of 4-(aminomethyl)-2-chloroaniline. The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles. For substituted anilines, a key point of interest is the planarity of the amino group with respect to the phenyl ring, which can be influenced by the nature and position of substituents.
Electronic Structure Analysis:
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule by examining the delocalization of electron density between filled and unfilled orbitals. This analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, and provide information about charge distribution on different atoms. For this compound, NBO analysis would help in understanding the electronic effects of the chloro, aminomethyl, and amino substituents on the aromatic ring.
Table 1: Illustrative Electronic Properties of this compound (Hypothetical Data)
| Parameter | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 3.2 D |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Specific computational data for this compound was not found in the reviewed literature.
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For instance, in reactions involving substituted anilines, such as N-alkylation or coupling reactions, DFT can help in understanding the role of catalysts and predicting the most favorable reaction mechanism acs.org. The electronic properties of the substituents on the aniline (B41778) ring can significantly influence the reaction kinetics and regioselectivity, which can be rationalized through computational studies.
Molecular Dynamics Simulations and Adsorption Mechanisms
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the dynamic behavior of molecules and their interactions with other substances.
For this compound, MD simulations could be employed to study its behavior in different solvents or its adsorption onto surfaces. For example, in the context of environmental science, MD simulations could model the adsorption of this compound onto materials like activated carbon or clays, which is relevant for water purification processes. The simulations would reveal the preferred orientation of the molecule on the surface and the nature of the intermolecular forces driving the adsorption, such as hydrogen bonding and van der Waals interactions.
Quantum Chemical Calculations in Reaction Pathway Analysis
Quantum chemical calculations, including DFT and other ab initio methods, provide a detailed understanding of reaction pathways at the electronic level. These calculations can be used to:
Identify Intermediates and Transition States: By calculating the energies of various species along a proposed reaction coordinate, it is possible to identify stable intermediates and the high-energy transition states that connect them.
Determine Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.
Investigate the Role of Catalysts: Quantum chemical calculations can model the interaction of reactants and catalysts, helping to explain how a catalyst lowers the activation energy and accelerates a reaction. For reactions involving substituted anilines, these calculations can shed light on the catalytic cycles of metal-based or organocatalysts.
Advanced Analytical Techniques for Characterization of 4 Aminomethyl 2 Chloroaniline and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide foundational information regarding the molecular framework and functional groups present in 4-(Aminomethyl)-2-chloroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 1D, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound by providing information about the chemical environment of individual protons and carbon atoms. While specific experimental spectra for this compound are not widely available in public databases, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures, such as chloroanilines and benzylamines.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the aminomethyl protons, and the amine protons. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the aminomethyl group (-CH₂NH₂) would be expected to appear as a singlet or a multiplet, depending on the solvent and concentration, typically in the range of 3-4 ppm. The protons of the primary aniline (B41778) amine (-NH₂) and the aminomethyl amine would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals would be expected: six for the aromatic carbons and one for the aminomethyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro group. The carbon atom bonded to the chlorine atom would likely be deshielded, appearing at a higher chemical shift, while the carbons ortho and para to the amino group would be shielded. The aminomethyl carbon would be expected to resonate in the aliphatic region of the spectrum.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 7.5 | Aromatic-C | 110 - 150 |
| -CH₂- | ~3.8 | -CH₂- | ~45 |
| -NH₂ (aniline) | Variable (broad) | ||
| -NH₂ (aminomethyl) | Variable (broad) |
Note: The chemical shift values are estimates based on related structures and can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine groups (both the aniline and the aminomethyl group) are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would produce bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, and the C-Cl stretching vibration would likely be found in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C=C bonds in the benzene ring would be particularly prominent.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | < 800 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and sample state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene ring in this compound. The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted aniline. For comparison, 4-chloroaniline exhibits maximum absorption (λmax) at approximately 242 nm and 295 nm in alcohol nih.gov. The presence of the aminomethyl group may cause a slight shift in the position and intensity of these absorption bands.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula. The predicted monoisotopic mass of this compound (C₇H₉ClN₂) is 156.04543 Da uni.lu. HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values for various adducts of the molecule, which relate to the ion's shape and size, can also be used for further confirmation uni.lu.
| Adduct | Predicted m/z |
| [M+H]⁺ | 157.05271 |
| [M+Na]⁺ | 179.03465 |
| [M-H]⁻ | 155.03815 |
Data sourced from PubChem uni.lu. The m/z is the mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Both LC-MS and GC-MS are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for the identification and quantification of this compound in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds like this compound. Reversed-phase liquid chromatography would likely be employed for separation. The mass spectrometer, often a tandem mass spectrometer (MS/MS), would allow for selective and sensitive detection. In MS/MS analysis, the molecular ion of the target compound is selected and fragmented to produce characteristic product ions, which can be used for highly specific quantification through techniques like multiple reaction monitoring (MRM). Studies on similar chloroanilines have demonstrated the effectiveness of LC-MS/MS for their trace analysis in various matrices d-nb.inforesearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the polar amine groups of this compound may be necessary to improve its volatility and chromatographic performance. The resulting derivative can then be separated on a GC column and detected by the mass spectrometer. The electron ionization (EI) mass spectrum would show a characteristic fragmentation pattern that can be used for identification by comparison with a spectral library or a known standard. GC-MS has been successfully used for the determination of various chloroaniline isomers and derivatives nih.govepa.gov.
MALDI Imaging Mass Spectrometry for Spatial Analysis of Amine Derivatives
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful technique for visualizing the spatial distribution of molecules within a sample, such as a tissue section. nih.govresearchgate.net This method provides molecular maps, revealing the localization of specific analytes without the need for labeling. nih.gov While widely used for larger molecules like proteins, its application to small molecules such as amine derivatives presents challenges, including low ionization efficiency and interference from the MALDI matrix itself. nih.gov
To overcome these limitations, on-tissue chemical derivatization strategies have been developed to enhance the detection sensitivity and specificity of amine metabolites. nih.govnih.gov This involves reacting the amine groups with a derivatizing agent to improve their ionization properties. A common approach involves precoating a MALDI target with a mixture of a derivatization reagent and a suitable matrix. nih.gov When a tissue section is mounted onto this precoated target, the amine-containing analytes within the tissue react with the derivatization agent.
For the spatial analysis of this compound and its derivatives in biological samples, a similar derivatization strategy could be employed. The primary amine group of this compound would be the target for derivatization. The resulting derivatized molecule would exhibit improved ionization efficiency, allowing for more sensitive detection by the mass spectrometer. High-mass resolution analyzers, such as Fourier Transform Ion Cyclotron Resonance (FTICR), are often coupled with MALDI-IMS to confidently identify the derivatized analytes and distinguish them from isobaric interferences. nih.gov
The general workflow for such an analysis would involve:
Sectioning of the tissue sample.
Mounting the tissue section onto a MALDI target precoated with a derivatization reagent and matrix.
Incubation to allow for the on-tissue derivatization reaction to occur.
Acquisition of mass spectra in a spatially resolved manner across the tissue section.
Generation of ion images that depict the spatial distribution of the derivatized this compound.
Interactive Data Table: Hypothetical Derivatization Agents for MALDI-IMS of this compound.
| Derivatization Agent | Reactive Functional Group | Expected Mass Shift (Da) | Potential Advantages |
|---|---|---|---|
| N-Succinimidyl-4-(N,N-dimethylamino)butyrate | Primary Amine | +142.10 | Introduces a readily ionizable tertiary amine. |
| 4-Hydroxy-3-methoxycinnamaldehyde (Coniferaldehyde) | Primary Amine | +178.06 | Improves sensitivity and specificity. nih.gov |
Chromatographic Separations
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chloroaniline derivatives. sielc.comsielc.com For the analytical determination of this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method. sielc.comsielc.com In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase.
A typical analytical HPLC setup for this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comresearchgate.net The buffer is used to control the pH and ensure the consistent ionization state of the amine group, which is crucial for reproducible retention times. An acidic pH is often employed to ensure the amine is protonated. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring of the chloroaniline derivative absorbs UV light. merckmillipore.com
The same principles of RP-HPLC can be scaled up for preparative purposes to isolate and purify larger quantities of this compound. sielc.comsielc.com This involves using larger columns with a greater amount of stationary phase and higher mobile phase flow rates. The goal of preparative HPLC is to separate the target compound from impurities, such as starting materials, byproducts, or isomers.
Interactive Data Table: Typical HPLC Conditions for the Analysis of Chloroaniline Derivatives.
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | C18, 5 µm particle size, 4.6 x 250 mm | C18, 10 µm particle size, >20 mm ID |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | >20 mL/min |
| Detection | UV at 240 nm | UV at 240 nm with a higher capacity flow cell |
| Sample Load | Micrograms | Milligrams to Grams |
Column and Thin Layer Chromatography for Purification and Reaction Monitoring
Column chromatography and Thin Layer Chromatography (TLC) are fundamental techniques in synthetic chemistry for the purification of compounds and for monitoring the progress of chemical reactions. libretexts.org
Thin Layer Chromatography (TLC) is a rapid and inexpensive method used to qualitatively monitor a reaction. libretexts.org To monitor a reaction involving the synthesis or modification of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate. libretexts.org The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be visualized. youtube.com The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org
Column chromatography is a preparative technique used to separate and purify larger quantities of a desired compound from a mixture. The principles are similar to TLC, but on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude reaction mixture is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus allowing for their separation. For the purification of this compound, a solvent system of ethyl acetate and hexane is a common choice, with the polarity being adjusted to achieve optimal separation.
Interactive Data Table: TLC Parameters for Monitoring a Reaction Involving a Chloroaniline Derivative.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | 1:1 Hexane:Ethyl Acetate |
| Visualization | UV light (254 nm) |
| Rf of Starting Material (e.g., a less polar precursor) | ~0.8 |
| Rf of Product (e.g., this compound) | ~0.3 (more polar) |
X-ray Crystallography for Solid-State Structural Determination
For this compound and its derivatives, obtaining a single crystal suitable for X-ray diffraction analysis allows for the unambiguous determination of its solid-state structure. The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The intensities and positions of these spots are then used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
The crystal structure of the parent compound, 4-chloroaniline, has been reported to belong to the orthorhombic crystal system. scirp.org It is expected that derivatives such as this compound would also form well-defined crystals, potentially with different crystal packing arrangements due to the presence of the aminomethyl group, which can participate in hydrogen bonding. The structural information obtained from X-ray crystallography is fundamental for understanding intermolecular interactions, which influence physical properties such as melting point, solubility, and crystal habit.
Interactive Data Table: Crystallographic Data for 4-Chloroaniline (as a reference).
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 8.89 |
| b (Å) | 9.04 |
| c (Å) | 7.37 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 592 |
Q & A
Basic: What are the recommended synthetic routes for 4-(Aminomethyl)-2-chloroaniline, and how do reaction conditions influence yield?
Answer:
Synthesis of this compound can be achieved via reductive amination of 2-chloro-4-nitrobenzaldehyde followed by catalytic hydrogenation. Key steps include:
- Nitro reduction: Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol at 50–60°C to reduce the nitro group to an amine.
- Aminomethylation: Introduce the aminomethyl group via Mannich reaction, using formaldehyde and ammonium chloride in acidic conditions (pH 4–5).
Critical factors:
- Catalyst selection: Pd/C provides higher selectivity but requires strict moisture control.
- Temperature control: Exceeding 60°C during hydrogenation risks dechlorination.
- Yield optimization: Typical yields range from 65–75%, with impurities (e.g., dechlorinated byproducts) minimized by maintaining inert atmospheres .
Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
Primary techniques:
- FTIR: Confirm the presence of -NH₂ (stretch ~3350 cm⁻¹) and C-Cl (stretch ~740 cm⁻¹).
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.2 ppm) and aminomethyl protons (δ 3.4–3.8 ppm).
- HPLC-MS: Use a C18 column with acetonitrile/water (70:30) + 0.1% formic acid; observe [M+H]⁺ at m/z 157.
Data interpretation:
- Purity assessment: Compare retention times against commercial standards (e.g., Sigma-Aldrish chloro-aniline derivatives) .
Advanced: How does copolymerization with aniline affect the electrochemical properties of this compound-based polymers?
Answer:
Incorporating this compound into polyaniline (PANI) backbones via electrochemical copolymerization alters conductivity and stability:
- Method: Use cyclic voltammetry (CV) in 0.1 M HClO₄/acetonitrile (1:1) at 50 mV/s.
- Impact of substitution:
- Reduced conductivity: Chloro and aminomethyl groups disrupt conjugation, lowering conductivity from ~10 S/cm (pure PANI) to 0.5–2 S/cm.
- Enhanced solubility: Copolymers show improved solubility in DMF and DMSO, enabling solution-processable films.
Optimization: Adjust monomer feed ratio (aniline:derivative = 4:1) to balance conductivity and processability .
Advanced: How do solvent polarity and temperature influence the solubility of this compound in polymer synthesis?
Answer:
Solubility trends in common solvents (25°C):
| Solvent | Solubility (g/L) | Application |
|---|---|---|
| Acetonitrile | 12–15 | Electrochemical deposition |
| DMF | 80–85 | Solution casting |
| Ethanol | 5–7 | Recrystallization |
Key considerations:
- Temperature dependence: Solubility in DMF increases by ~20% at 60°C.
- Precipitation protocols: Rapid cooling in ethanol yields microcrystalline powders suitable for XRD analysis .
Advanced: How can researchers address contradictions in reported conductivity data for chloro-substituted aniline polymers?
Answer:
Discrepancies arise from:
- Doping variability: Ensure consistent protonation (e.g., 1 M HCl vs. 0.1 M H₂SO₄).
- Film morphology: Use AFM to compare surface roughness; smooth films (<5 nm RMS) yield reproducible conductivity.
- Standardized measurement: Four-point probe methods under N₂ atmosphere reduce oxidation artifacts.
Case study: Conductivity of this compound/PANI copolymers varies by ±30% across studies due to uncontrolled humidity .
Advanced: What methodologies assess the stability of this compound under electrochemical cycling?
Answer:
Stability protocols:
- Cyclic voltammetry (CV): Scan 100 cycles in 0.5 M H₂SO₄ (pH 1) and 0.1 M PBS (pH 7). Monitor peak current decay (<15% loss indicates stability).
- Accelerated aging: Heat films at 80°C for 24 hrs; FTIR post-testing detects oxidation (e.g., quinoid formation at 1600 cm⁻¹).
Findings:
- Acidic conditions: Films retain >85% conductivity after 50 cycles.
- Neutral/basic conditions: Rapid degradation (>50% loss) due to amine deprotonation .
Advanced: How does the substituent position (chloro vs. aminomethyl) influence regioselectivity in electrophilic aromatic substitution?
Answer:
Directing effects:
- Chloro group (-Cl): Strongly deactivating, meta-directing.
- Aminomethyl (-CH₂NH₂): Activating, ortho/para-directing.
Competition in reactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
